Product packaging for AB-3PRGD2(Cat. No.:CAS No. 124123-27-9)

AB-3PRGD2

Cat. No.: B1169071
CAS No.: 124123-27-9
M. Wt: 346.34 g/mol
InChI Key: IYMAXBFPHPZYIK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of the RGD Motif in Cell Adhesion

The RGD motif was first identified in the early 1980s by Pierschbacher and Ruoslahti while studying fibronectin, a major extracellular matrix protein cellgs.commdpi.comkarger.com. Their foundational research, published in 1984, revealed that this specific tripeptide sequence was the minimal binding site in fibronectin capable of promoting cell attachment wikipedia.orgkarger.comnih.gov. This discovery was highly significant as it provided a common molecular basis for cell adhesion, which had previously been less understood cellgs.com. Subsequent studies demonstrated that only peptides containing the RGD sequence could enhance cell attachment and, conversely, RGD-containing peptides could inhibit cell attachment to fibronectin-coated substrates, highlighting its direct involvement in adhesion wikipedia.org. The cellular receptors recognizing this sequence were later identified and named integrins in 1987 by Hynes wikipedia.orgresearchgate.net.

Foundational Role of RGD as a Universal Cell Recognition Signal

Following its discovery, the RGD motif quickly gained recognition as a widespread cell-extracellular matrix recognition system, functioning as a universal cell recognition signal across diverse species, from Drosophila to humans wikipedia.orgnih.gov. Nearly half of the more than 20 known integrins recognize this sequence in their adhesion protein ligands, underscoring its broad foundational role in cell-matrix interactions nih.gov. This widespread recognition is attributed to the RGD sequence being conserved in various cell adhesion proteins wikipedia.orgnih.gov. Synthetic peptides containing the RGD sequence have been shown to reproduce the integrin-binding activity of adhesive proteins, either promoting cell adhesion when immobilized on a surface or inhibiting it when presented in solution nih.govresearchgate.net.

A subset of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3, specifically recognize the RGD motif mdpi.comnih.govacs.orgfrontiersin.orgnih.gov. These integrins are heterodimers composed of alpha (α) and beta (β) subunits, and their specific αβ combinations determine their ligand binding specificity karger.comacs.orgdiva-portal.org.

Table 1: RGD-Recognizing Integrin Subtypes and Their Ligand Specificity

Integrin SubtypeRecognized Ligands Containing RGD Motif
αvβ1Fibronectin, Vitronectin, Osteopontin
αvβ3Fibronectin, Vitronectin, Fibrinogen, Osteopontin, Thrombospondin nih.govwikipedia.orgmdpi.comnih.gov
αvβ5Vitronectin, Fibronectin nih.govmdpi.comnih.govacs.org
αvβ6Fibronectin, Tenascin-C, Vitronectin, Osteopontin, Latency Associated Peptide (LAP) of TGF-β mdpi.comnih.gov
αvβ8Fibronectin, Vitronectin, Osteopontin, Latency Associated Peptide (LAP) of TGF-β mdpi.comnih.gov
α5β1Fibronectin mdpi.comacs.orgnih.gov
α8β1Fibronectin, Vitronectin, Osteopontin mdpi.comfrontiersin.org
αIIbβ3Fibrinogen, von Willebrand factor wikipedia.orgacs.org

Presence of the RGD Sequence in Extracellular Matrix (ECM) Proteins

The RGD sequence is a prevalent cell adhesion motif found in numerous extracellular matrix (ECM) proteins frontiersin.orgwikipedia.orgfrontiersin.org. It serves as the primary cell attachment site for a large number of these adhesive proteins, as well as blood and cell surface proteins nih.govselleckchem.com.

Key ECM proteins known to contain the RGD motif include:

Fibronectin : One of the first proteins in which the RGD motif was identified, crucial for cell attachment wikipedia.orgcellgs.commdpi.comkarger.comnih.gov.

Vitronectin : Another significant ECM protein that contains the RGD sequence nih.govwikipedia.orgcellgs.commdpi.comnih.gov.

Fibrinogen : An important blood protein that also incorporates the RGD motif nih.govwikipedia.orgnih.gov.

Osteopontin : An ECM protein found to contain the RGD sequence wikipedia.orgmdpi.comnih.gov.

Thrombospondin : Contains the RGD motif and plays a role in cell interactions cellgs.comnih.gov.

Laminin (B1169045) : While some laminin isoforms have RGD sequences, they may only be exposed upon denaturation or proteolytic cleavage mdpi.comfrontiersin.org.

von Willebrand factor : Also contains the RGD sequence cellgs.commdpi.comnih.gov.

Nephronectin : An ECM element containing the RGD motif nih.gov.

The presence of the RGD motif within these diverse ECM proteins highlights its widespread importance in mediating cell-ECM interactions and regulating cellular functions across various tissues nih.govwikipedia.orgcellgs.commdpi.com.

Overview of RGD's Significance in Cell-ECM Interactions

The RGD motif's significance in cell-ECM interactions is profound, governing a wide array of biological processes essential for cellular function and tissue integrity mdpi.comnih.gov. Integrins, by binding to RGD-containing ligands in the ECM, establish a crucial communication link between the extracellular environment and intracellular components, particularly the cytoskeleton mdpi.comnih.gov. This binding initiates bidirectional signaling, influencing cell adhesion, migration, proliferation, differentiation, and survival nih.govmdpi.comacs.orgdiva-portal.org.

The interaction of RGD with integrins is critical for:

Cell Adhesion : It forms the fundamental basis for cells to attach to their surrounding matrix wikipedia.orgnih.govdiva-portal.org.

Cell Migration and Invasion : Integrin-mediated adhesion influences cell movement, crucial in processes like wound healing, embryonic development, and immune responses nih.govnih.gov.

Cell Proliferation and Differentiation : The RGD-integrin axis regulates cell growth and specialization nih.govmdpi.comacs.org.

Cell Survival and Apoptosis : Integrin engagement with RGD-containing ECM ligands is vital for cell survival, preventing anoikis (apoptosis due to loss of attachment) mdpi.comnih.govselleckchem.com.

Tissue Development and Remodeling : RGD interactions are instrumental in processes such as angiogenesis (formation of new blood vessels) and tissue regeneration nih.govwikipedia.orgmdpi.com. For instance, in cardiac tissue engineering, RGD-modified scaffolds have been shown to promote cell adhesion, prevent apoptosis, and enhance tissue regeneration wikipedia.org.

The RGD motif, through its interaction with integrins, acts as a key mechanotransducer, enabling cells to sense and respond to their mechanical microenvironment mdpi.com. This sophisticated recognition system allows for precise regulation of cellular behavior, making the RGD peptide a subject of extensive research and a valuable tool in various biotechnological and medical applications, including biomaterial design and targeted drug delivery nih.govwikipedia.orgcellgs.com.

Table 2: Biological Processes Influenced by RGD-Integrin Interactions

Biological ProcessDescription of RGD/Integrin Role
Cell AdhesionThe core function, mediating attachment of cells to the ECM wikipedia.orgnih.govdiva-portal.org.
Cell Migration/InvasionInfluences cell movement, essential for processes like wound healing, immune responses, and development nih.govnih.gov.
Cell ProliferationRegulates cell growth, often in conjunction with growth factor signaling nih.govmdpi.comacs.org.
Cell DifferentiationGuides cells towards specific lineages and functions nih.govacs.org.
Cell Survival/Apoptosis InhibitionCrucial for preventing anoikis (apoptosis induced by detachment) and maintaining cell viability within tissues mdpi.comnih.govselleckchem.com.
AngiogenesisInvolved in the formation of new blood vessels, particularly through αvβ3 and αvβ5 integrins mdpi.comnih.gov.
Tissue Regeneration & RemodelingPromotes cell attachment and proliferation on biomaterials, crucial for tissue engineering and repair nih.govwikipedia.orgcellgs.com.
Bidirectional SignalingFacilitates communication between the ECM and intracellular components, integrating external cues with internal cellular machinery, including cytoskeletal organization and focal adhesion formation mdpi.comnih.govdiva-portal.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N6O6 B1169071 AB-3PRGD2 CAS No. 124123-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMAXBFPHPZYIK-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912420
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99896-85-2, 119865-10-0, 124123-27-9
Record name Arginine-glycine-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99896-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyl-glycyl-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly (arginyl-glycyl-aspartic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARGINYL-GLYCYL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Rgd Integrin Recognition and Cellular Function

Integrin Receptor Family and RGD Binding Specificity

Integrins are heterodimeric cell surface receptors composed of non-covalently associated α and β subunits. mdpi.com This family of receptors is crucial in mediating the connection between the extracellular matrix (ECM) and the cell's internal cytoskeleton, thereby allowing for bidirectional signaling. mdpi.comnih.gov Based on their ligand specificity, integrins can be categorized into several subfamilies, including those that bind to collagen, laminin (B1169045), and the RGD sequence. mdpi.comnih.govnus.edu.sg The RGD-binding integrins are a significant group that recognizes this motif within various ECM proteins like fibronectin, vitronectin, fibrinogen, and osteopontin. nih.govnus.edu.sg

Identification and Characterization of RGD-Binding Integrin Subtypes (e.g., αvβ3, αvβ5, α5β1, αvβ6, αIIbβ3)

Several integrin subtypes have been identified to bind to the RGD motif, each with varying degrees of specificity and affinity that can be influenced by the surrounding amino acid sequence and the conformational state of the peptide. acs.org Among the most extensively studied are αvβ3, αvβ5, α5β1, αvβ6, and αIIbβ3. nih.govacs.org

αvβ3: Often referred to as the vitronectin receptor, αvβ3 also binds to other ECM proteins such as fibronectin and osteopontin. nih.gov It is a key player in angiogenesis, the formation of new blood vessels. nih.gov

αvβ5: This integrin also recognizes the RGD sequence and is involved in various cellular processes. mdpi.comacs.org The affinity of αvβ5 for RGD can be enhanced by specific C-terminal amino acid residues. acs.org Studies have identified peptides like CPPP-RGDTF and CPPP-RGDTFI that show high activity for αvβ5-mediated cell adhesion. nih.govresearchgate.net

α5β1: This integrin is a primary receptor for fibronectin, binding to the RGD sequence within the 10th type III repeat of the protein. nih.govacs.orgnih.gov Its interaction with fibronectin is cooperative, also involving a "synergy" site on fibronectin. acs.org

αvβ6: This integrin plays a crucial role in tissue fibrosis by activating Transforming Growth Factor-β1 (TGF-β1). nih.gov It binds to the RGD motif present in the Latency Associated Peptide (LAP) of TGF-β1. nih.gov

αIIbβ3: Predominantly found on platelets, this integrin is essential for platelet aggregation and blood clotting. acs.orgnih.govnih.gov It binds to RGD sequences in fibrinogen, as well as an AGDV sequence in the fibrinogen γ chain. acs.orgkpfu.ru

Integrin SubtypePrimary LigandsKey Functions
αvβ3Vitronectin, Fibronectin, Osteopontin nih.govAngiogenesis nih.gov
αvβ5Vitronectin, Fibronectin mdpi.comacs.orgCell Adhesion acs.org
α5β1Fibronectin nih.govacs.orgCell Adhesion, Fibril Assembly pnas.org
αvβ6TGF-β1 Latency Associated Peptide (LAP) nih.govActivation of TGF-β1, Tissue Fibrosis nih.gov
αIIbβ3Fibrinogen, von Willebrand Factor nih.govnih.govPlatelet Aggregation, Hemostasis nih.gov

Conformational Changes and Activation States of Integrins upon RGD Binding

Integrins exist in different conformational states that correspond to varying ligand-binding affinities. nih.gov A widely accepted model describes three main states: a bent, low-affinity state; an extended, intermediate-affinity state; and an extended, open high-affinity state. nih.govresearchgate.net The transition between these states is a critical regulatory mechanism.

Ligand binding, such as the interaction with an RGD motif, can induce or stabilize the high-affinity state. nih.govnih.gov For instance, the binding of a cyclic RGD peptide to α5β1 can induce a conformational change in the β1-subunit to an intermediate state between closed (low affinity) and open (high affinity). pnas.org This conformational shift involves a "swing-out" motion of the hybrid domain of the β-subunit, which allosterically alters the ligand-binding pocket to increase affinity. nih.gov Even in a bent conformation, some integrins like αVβ3 can bind to RGD-containing ligands. nih.gov

Principles of Outside-in and Inside-out Signaling in Integrin-RGD Interactions

The bidirectional signaling capability of integrins is categorized as "outside-in" and "inside-out" signaling. nih.govnih.gov

Outside-in signaling is initiated by the binding of an extracellular ligand, such as an RGD-containing protein, to the integrin. mdpi.comnih.govresearchgate.net This ligation triggers conformational changes in the integrin, leading to its clustering and the recruitment of intracellular signaling molecules and adaptor proteins to the cytoplasmic tails of the integrin subunits. mdpi.compnas.org This cascade of events ultimately influences cellular processes like proliferation, survival, and migration. nih.gov

Inside-out signaling refers to intracellular signals that modulate the affinity of the integrin for its extracellular ligands. nih.govnih.govresearchgate.net Intracellular proteins, such as talin and kindlin, can bind to the cytoplasmic tail of the β-subunit. nih.gov This interaction disrupts a salt bridge between the α and β cytoplasmic tails, leading to the separation of the subunits and a conformational change in the extracellular domain that switches the integrin to a high-affinity state, ready to bind RGD ligands. nih.govnih.gov

RGD-Mediated Cellular Adhesion and Spreading

The interaction between RGD motifs and integrins is a foundational step in cell adhesion to the ECM, which subsequently triggers cell spreading. nih.gov This process is not merely a passive attachment but a dynamic interplay of molecular events that physically anchor the cell and initiate intracellular signaling pathways. nih.gov The density and spacing of RGD ligands on a substrate can significantly influence the stability of adhesions and the efficiency of cell spreading. elsevierpure.com

Formation and Dynamics of Focal Adhesions

Upon RGD-integrin binding, a cascade of events leads to the formation of specialized adhesive structures known as focal adhesions. nih.govnih.govwikipedia.org Initially, small focal complexes are formed at the leading edge of a migrating cell. wikipedia.org These nascent adhesions are composed of clustered, ligand-bound integrins and a core set of proteins including talin and paxillin. pnas.orgwikipedia.orgnih.gov

Focal adhesions are highly dynamic structures, with proteins continuously associating and disassociating. wikipedia.org The maturation of focal complexes into larger, more stable focal adhesions is a force-dependent process. wikipedia.orgbiologists.com As the cell exerts contractile forces on the adhesion sites, additional proteins, such as vinculin, are recruited, strengthening the link to the cytoskeleton. nih.gov The size and stability of focal adhesions are critical for persistent cell spreading and migration. elsevierpure.com Research has shown that a critical density of RGD ligands is necessary for the formation of mature and stable focal adhesions. elsevierpure.com

Interplay with the Actin Cytoskeleton and Mechanotransduction

Focal adhesions serve as the mechanical linkage between the ECM and the intracellular actin cytoskeleton. mdpi.comwikipedia.org This connection is vital for mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. nih.govnih.govrupress.orgscispace.com When integrins bind to RGD sites, they become anchored points against which the actin cytoskeleton can generate tension. nih.gov

Influence of RGD Ligand Density and Spatial Arrangement on Cell Adhesion

The clustering of RGD ligands significantly impacts cell adhesion and migration. nih.gov Research using synthetic polymer systems to present RGD peptides in nanoscale clusters has shown that increasing the number of RGDs per cluster enhances the strength of cell adhesion. nih.govbiologists.com For instance, fibroblasts exhibit stronger adhesion to surfaces with clustered RGD ligands compared to surfaces with singly presented ligands, even at equivalent average ligand densities. biologists.combiologists.com This suggests that integrin clustering, facilitated by the clustered presentation of RGD, is a crucial requirement for robust cell adhesion and subsequent cell locomotion. nih.govbiologists.com In fact, non-clustered RGD ligands may support initial cell attachment but are insufficient for full cell spreading or motility. biologists.com

Table 1: Influence of RGD Presentation on Cell Adhesion

Parameter Observation Source
Ligand Clustering Significantly reduces the average ligand density required to support cell migration. biologists.com biologists.com
Enhances cell-substratum adhesion strength. biologists.com biologists.com
Required to support full cell spreading and locomotion. biologists.com biologists.com
Ligand Spacing Intermolecular spacing of integrins determines cell adhesion strength. nih.gov nih.gov
Spacings ≤50 nm support robust focal contact formation and strong adhesion. nih.gov nih.gov
Spacings ≥90 nm inhibit focal contact formation and decrease adhesion forces. nih.gov nih.gov
Ligand Density Cell adhesion strength increases with higher global ligand density at a constant cluster size. nih.gov nih.gov

RGD-Integrin Signaling Cascades

The binding of the RGD motif to integrins initiates a cascade of intracellular signaling events, known as "outside-in" signaling, which regulates a multitude of cellular functions including proliferation, survival, and migration. nih.govmdpi.com Upon ligand binding and subsequent integrin clustering, a complex series of phosphorylation events is triggered, activating various downstream signaling molecules. nih.govnih.gov This signal transduction process allows cells to sense and respond to their extracellular matrix (ECM) environment. nih.gov

Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK)

Upon RGD-integrin engagement, a number of key signaling kinases are recruited to focal adhesions and activated. mdpi.com Among the most important downstream pathways are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. nih.govmdpi.comnih.gov

Activation of these pathways is often mediated by kinases such as Focal Adhesion Kinase (FAK) and Src family kinases, which are recruited and activated following integrin ligation. mdpi.com FAK activation can lead to the subsequent activation of the PI3K/AKT pathway, which plays a crucial role in promoting cell survival by suppressing apoptosis. nih.govnih.gov The MAPK/ERK pathway, also activated downstream of FAK, is instrumental in regulating cell proliferation and migration. nih.govnih.gov For instance, in oral squamous cell carcinoma cells, ligand binding to αvβ6 integrin leads to FAK recruitment and activation of the Raf-ERK/MAPK pathway, which in turn promotes cell proliferation. nih.gov

Regulation of Cell Proliferation and Apoptosis by RGD-Integrin Signaling

RGD-integrin signaling is a key regulator of the balance between cell proliferation and apoptosis (programmed cell death). nih.govannualreviews.org The anchorage of cells to the ECM via integrins is fundamental for their viability, and the loss of this attachment can lead to a form of apoptosis known as anoikis. nih.govdiabetesjournals.org

Integrin-mediated adhesion promotes cell survival and proliferation primarily through the activation of the PI3K/Akt and MAPK pathways. nih.gov The PI3K/Akt pathway, in particular, is a potent suppressor of apoptosis. nih.govdiabetesjournals.org For example, α5β1 integrin can trigger pro-survival signaling by activating the Akt kinase. nih.gov Similarly, RGD peptides have been shown to suppress apoptosis in islets of Langerhans by activating a signaling cascade that leads to the phosphorylation of Akt. diabetesjournals.org

Conversely, the absence of integrin ligation can trigger apoptosis. nih.gov However, tumor cells often develop mechanisms to evade anoikis, sometimes by modulating their integrin expression or by crosstalk with growth factor receptors to maintain survival signaling even when detached from the ECM. nih.gov

Design and Engineering of Rgd Based Peptides and Analogues

Structural Variations of RGD Peptides

Structural modifications of the basic RGD sequence are crucial for enhancing its therapeutic potential. These variations range from simple alterations of the peptide backbone to complex cyclization and multimerization strategies.

The residues flanking the core RGD motif in linear peptides play a significant role in modulating binding affinity and selectivity for different integrin subtypes. qyaobio.comresearchgate.net The chemical nature of these adjacent amino acids can influence the conformation of the RGD sequence, making it more or less favorable for interaction with specific integrins.

Research has shown that the addition of specific amino acid sequences to either the N-terminus or C-terminus of the RGD motif can enhance binding. For instance, the heptapeptide GRGDSP demonstrates a significant increase in binding capacity to αvβ3 integrin compared to the simple RGD tripeptide. qyaobio.com The amino acids on the C-terminal side of the RGD sequence appear to be particularly important for integrin binding. annualreviews.org This is evidenced by the reduced sequence variability observed at the C-terminus when selecting for peptides with higher affinities. annualreviews.org

However, the surrounding sequences can also negatively impact the activity of the RGD motif. annualreviews.org For example, a proline residue immediately following the RGD sequence can render a peptide as short as six amino acids inactive in cell attachment assays. annualreviews.org

Different linear RGD peptides and their reported integrin binding characteristics are summarized below:

Peptide SequencePrimary Integrin Subtypes TargetedNotes
RGDαvβ3, αvβ5, α5β1Basic tripeptide with relatively low affinity.
RGDSαvβ3, αvβ5, α5β1Addition of serine can influence binding.
GRGDαvβ3, αvβ5, α5β1N-terminal glycine addition.
GRGDSαvβ3, αvβ5, α5β1Combination of N-terminal glycine and C-terminal serine.
GRGDSPαvβ3, αvβ5, α5β1Shows enhanced binding to αvβ3 compared to RGD. qyaobio.com
GRGDSPKαvβ3, αvβ5, α5β1Further extension of the peptide chain.
GRGDNPPrefers α5β1Demonstrates a degree of selectivity. qyaobio.com

This table provides a general overview, and specific binding affinities can vary depending on the experimental conditions.

Cyclization of RGD peptides is a widely employed strategy to overcome the limitations of their linear counterparts, such as low binding affinity and susceptibility to degradation by proteases. wikipedia.orgqyaobio.com By constraining the peptide's conformation, cyclization can pre-organize the RGD motif into a bioactive conformation that fits more precisely into the integrin binding pocket, leading to enhanced binding affinity and selectivity. nih.gov

Cyclic RGD peptides have demonstrated significantly improved stability and activity compared to linear versions. nih.gov The rigid structure of cyclic peptides not only improves their binding properties but also protects them from enzymatic degradation. wikipedia.orgnih.gov For example, the cyclic peptide ACDCRGDCFCG (RGD4C) was found to be 200-fold more potent than commonly used linear RGD peptides. wikipedia.org

Several methods are used to cyclize RGD peptides, including the formation of disulfide bonds, thioether linkages, or the use of rigid aromatic ring linkers. wikipedia.orgqyaobio.com The choice of cyclization strategy and the size of the ring can influence the final conformation and thus the binding characteristics of the peptide.

Key advantages of cyclic RGD peptides:

Enhanced Binding Affinity: The constrained conformation often leads to a higher affinity for the target integrin. nih.gov

Increased Selectivity: By adopting a more defined structure, cyclic peptides can be designed to preferentially bind to specific integrin subtypes. acs.org

Improved Proteolytic Stability: The cyclic structure is less susceptible to degradation by proteases, leading to a longer biological half-life. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for the rational design of RGD-based peptides with optimized properties. These studies systematically investigate how chemical modifications to the peptide structure affect its biological activity, providing insights into the key determinants of integrin binding and selectivity. aacrjournals.orgnih.gov

The selectivity and binding potency of RGD peptides are influenced by a combination of factors, including the conformation of the RGD motif and the nature of the flanking amino acids. aacrjournals.orgacs.org The spatial orientation of the arginine and aspartic acid side chains is particularly critical for effective binding to the integrin receptor.

Key determinants include:

Conformation: The three-dimensional structure of the peptide is a primary determinant of its binding affinity and selectivity. nih.gov Cyclization is a powerful tool for controlling this conformation.

Flanking Residues: As discussed for linear peptides, the amino acids adjacent to the RGD sequence can significantly impact binding. annualreviews.orgacs.org SAR studies have systematically explored the effects of substituting these residues with various natural and unnatural amino acids. aacrjournals.org

Stereochemistry: The use of D-amino acids at specific positions can enhance stability and influence the peptide's conformation, leading to improved binding characteristics. nih.gov

N-methylation: Methylation of the peptide backbone can increase proteolytic stability and bioavailability, and in some cases, enhance binding affinity and selectivity. acs.orgnih.gov

One notable example is the cyclic pentapeptide Cilengitide, cyclo(RGDfV), which exhibits high affinity for αvβ3 integrin. nih.gov Further modifications, such as N-methylation, in cyclo(RGDf-N(Me)V-), have been shown to result in even greater activity and selectivity. acs.org

Computational methods play an increasingly important role in the design and optimization of RGD peptides. nih.gov Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking, provide valuable insights into the interactions between RGD peptides and integrin receptors at the atomic level. nih.govnih.gov

These computational approaches can be used to:

Predict Binding Modes: Docking studies can predict how a peptide will bind to the active site of an integrin, helping to rationalize observed SAR data. nih.gov

Estimate Binding Affinities: While challenging, computational methods can provide estimates of binding free energies, aiding in the prioritization of candidate peptides for synthesis.

Guide Peptide Design: By understanding the key interactions, researchers can use computational models to design new peptides with improved properties. nih.gov

For example, MD simulations have been used to compare the binding of linear and cyclic RGD peptides to integrin αvβ3, revealing that the cyclic peptide forms a more stable complex. nih.govmdpi.com These simulations can also shed light on the role of specific residues and water molecules in stabilizing the peptide-integrin interaction. nih.gov

Development of Multimeric RGD Constructs

To further enhance the binding affinity and targeting efficiency of RGD peptides, multimeric constructs have been developed. nih.govnih.gov These constructs present multiple RGD motifs on a single scaffold, which can lead to a significant increase in avidity through multivalent binding to integrin clusters on the cell surface. nih.govnih.gov

The rationale behind this approach is that many biological interactions, including cell adhesion, are multivalent in nature. nih.gov By mimicking this, multimeric RGD constructs can achieve a much stronger and more specific interaction with their target cells.

Various scaffolds have been used to create multimeric RGD constructs, including:

Low-molecular-weight scaffolds: These include branched peptides and other small organic molecules. nih.gov

Polymers and Nanoparticles: Larger scaffolds such as polymers and nanoparticles allow for the presentation of a high density of RGD ligands. nih.gov

Proteins and Peptides: Natural biomolecules can also be used as scaffolds for multimeric RGD presentation. nih.gov

The design of the linker connecting the RGD motifs to the scaffold is also crucial, as it can affect the spacing and flexibility of the ligands, which in turn influences their ability to bind to multiple integrin receptors simultaneously. nih.govmdpi.com Studies have shown that dimerization and multimerization of cyclic RGD peptides can lead to improved biological outcomes. nih.gov

Strategies for Increasing Avidity and Targeting Efficiency

Cyclization:

Linear RGD peptides are highly flexible and can adopt numerous conformations, only a fraction of which are active for receptor binding. Cyclization restricts the conformational freedom of the peptide, pre-organizing it into a bioactive conformation that more readily binds to the target integrin. jcchems.comresearchgate.net This structural constraint not only improves binding affinity but can also enhance selectivity for specific integrin subtypes and increase stability against enzymatic degradation. wikipedia.orgjcchems.com For instance, the cyclic peptide c(RGDfV) and its derivatives have shown significantly higher affinity for the αvβ3 integrin compared to their linear counterparts. The structural rigidity conferred by cyclization helps to prevent the degradation of the highly susceptible aspartic acid residue. wikipedia.org

One notable example, the cyclic peptide ACDCRGDCFCG, also known as RGD4C, demonstrated a 200-fold increase in potency compared to commonly used linear RGD peptides. wikipedia.org The improved binding properties and stability of cyclic RGD peptides have led to the development of numerous cyclized derivatives for therapeutic and diagnostic applications, including Cilengitide and Eptifibatide. wikipedia.org

Multivalency:

Multivalent RGD compounds can be designed as dimers, trimers, tetramers, or even higher-order structures. nih.govresearchgate.net Research has shown that increasing the number of RGD motifs generally leads to a significant improvement in binding affinity. For example, dimeric and tetrameric RGD peptides have demonstrated substantially improved tumor uptake in preclinical models compared to their monomeric counterparts. researchgate.net

Table 1: Comparison of Binding Affinities for Monovalent vs. Multivalent RGD Peptides

CompoundValencyTarget IntegrinBinding Affinity (IC50, nM)
c(RGDyK)Monomerαvβ3329 ± 18
RGD DimerDimerαvβ364 ± 23
RGD TrimerTrimerαvβ340 ± 7
RGD TetramerTetramerαvβ326 ± 9

Design of Linkers and Scaffolds for Multivalent Presentation

The effectiveness of a multivalent RGD construct is not solely dependent on the number of RGD motifs but is also critically influenced by the nature of the linker and the scaffold used to present them.

Linkers:

Linkers are molecular spacers that connect the RGD peptides to a central scaffold. Their length, flexibility, and chemical composition can significantly impact the binding avidity of the multivalent ligand. nih.gov

Rigid Linkers: In contrast, rigid linkers, which can be constructed from structures like proline-rich sequences or α-helical peptides, offer more defined spacing and orientation of the RGD motifs. igem.orgkbdna.com This can be advantageous in situations where a precise spatial arrangement is required for optimal receptor engagement. Studies have shown that for certain hexavalent RGD peptides, linkers composed of (DPro-Gly)n sequences can maximize binding to clustered integrins. figshare.combohrium.com

The choice between a flexible and a rigid linker depends on the specific application and the desired targeting properties. The optimal linker length is also a critical factor, as it must be sufficient to span the distance between adjacent integrin receptors without introducing steric hindrance. nih.gov

Scaffolds:

Scaffolds serve as the core structure upon which multiple RGD peptides are displayed. A variety of molecular architectures have been explored for this purpose:

Peptide-based Scaffolds: Simple amino acids like glutamic acid or more complex cyclic peptides can be used to create dimeric or higher-order RGD constructs. For instance, E[c(RGDfK)]2 is a well-studied RGD dimer built upon a glutamic acid core. nih.gov

Dendrimers: These are highly branched, tree-like molecules that offer a high density of surface functional groups for the attachment of RGD peptides. Polyamidoamine (PAMAM) dendrons have been used to create fluorescently labeled, high-avidity RGD binding agents.

Polymers and Nanoparticles: Linear polymers and various nanoparticles can be functionalized with multiple RGD peptides to create high-density targeting systems. researchgate.net

RGD-Mimetic Compounds and Peptidomimetics

While engineered RGD peptides have shown great promise, they can still be susceptible to proteolytic degradation in vivo. To address this, researchers have developed RGD-mimetic compounds and peptidomimetics. These are molecules that mimic the spatial arrangement and chemical features of the RGD pharmacophore but are based on non-peptidic or modified peptide backbones, rendering them more resistant to enzymatic cleavage. nih.gov

The design of RGD mimetics often involves replacing parts of the peptide with non-peptide moieties while retaining the key functional groups responsible for integrin binding—the guanidinium (B1211019) group of arginine and the carboxylate group of aspartate. nih.gov The distance between these cationic and anionic groups is a critical parameter for maintaining high binding affinity. nih.gov

A variety of scaffolds have been utilized in the development of RGD mimetics, including:

Tyrosine-based scaffolds: These have been used to create linear RGD mimetics that can be conjugated to therapeutic agents. nih.gov

Triazole-containing structures: The use of "click chemistry" has enabled the synthesis of RGD mimetics where a triazole ring serves as a bioisostere for the glycine residue, conferring favorable conformational constraints.

Bicyclic peptides: These novel structures present the RGD motif in a highly constrained conformation, leading to high-affinity and selective binding to specific integrin subtypes. rwth-aachen.de

The development of non-peptide small-molecule drug conjugates targeting integrins represents a significant advancement in this area. nih.gov These compounds combine the targeting ability of an RGD mimetic with the cytotoxic payload of a chemotherapeutic agent, offering the potential for highly targeted cancer therapy.

Table 2: Examples of RGD-Mimetic Compounds and Their Binding Affinities

Compound TypeExampleTarget IntegrinBinding Affinity (IC50, nM)
Bicyclic PeptideCT3HPQcT3RGDcT3αvβ330-42
Bicyclic PeptideCT3RGDcT3AWGCT3α5β190-173
Cyclo[DKP-RGD]-Val-Ala-PTXPeptidomimetic-Drug Conjugateαvβ313.3 ± 3.6
TirofibanSmall Molecule MimeticαIIbβ3-

Applications of Rgd in Biomedical Research and Translational Medicine

RGD-based Targeted Drug Delivery Systems

The development of targeted drug delivery systems is a major focus in modern medicine, aiming to increase the therapeutic efficacy of drugs while minimizing their side effects. The RGD peptide has become a key player in this field due to its ability to specifically bind to integrin receptors that are often overexpressed on the surface of cancer cells and angiogenic endothelial cells. nih.govfrontiersin.orgresearchgate.net By attaching RGD to drug carriers, it is possible to direct therapeutic agents to the site of disease, thereby enhancing their local concentration and reducing systemic toxicity. bohrium.com

Conjugation of RGD to Nanocarriers for Cell-Specific Delivery

A variety of nanocarriers, including liposomes, polymers, and nanoparticles, have been functionalized with RGD peptides to create targeted drug delivery vehicles. nih.govbohrium.com The RGD ligand acts as a homing device, guiding the nanocarrier to cells that display the corresponding integrin receptors. This cell-specific targeting is particularly valuable in cancer therapy, where it can be used to deliver chemotherapeutic agents directly to tumor cells, sparing healthy tissues. frontiersin.org

The design of these RGD-conjugated nanocarriers involves several considerations, including the choice of the RGD peptide (linear or cyclic), the density of RGD on the nanoparticle surface, and the nature of the linker used to attach the peptide. nih.gov Multimeric RGD constructs, where multiple RGD peptides are linked together, have been shown to enhance binding affinity to tumor cells and improve drug uptake. nih.gov

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their biocompatibility and versatility have made them attractive nanocarriers for drug delivery. The surface of liposomes can be readily modified with targeting ligands such as RGD peptides to enhance their delivery to specific cells. bohrium.com

RGD-modified liposomes have been extensively studied for the targeted delivery of anticancer drugs. These targeted liposomes can specifically bind to and be internalized by cancer cells that overexpress integrin receptors, leading to a higher intracellular concentration of the encapsulated drug compared to non-targeted liposomes. nih.govdovepress.com For example, cyclic RGD-modified liposomes loaded with the anticancer drug apatinib (B926) have demonstrated enhanced cellular uptake and greater antitumor efficacy in animal models of colon cancer. dovepress.com

The effectiveness of RGD-targeted liposomes can be influenced by factors such as the length and composition of the linker used to attach the RGD peptide. Studies have shown that a polyethylene (B3416737) glycol (PEG) linker can improve the stability and circulation time of the liposomes in the bloodstream. nih.gov Furthermore, the secondary structure of the linker itself can play a role in the binding affinity of the RGD peptide. For instance, an elastin-like peptide linker that undergoes a conformational change in the acidic tumor microenvironment has been shown to enhance the binding and uptake of RGD-modified liposomes by breast cancer cells. acs.org

Liposome FormulationKey FindingTherapeutic Implication
Cyclic RGD-modified liposomes with apatinibExhibited greater uptake efficiency and induced more tumor cell death compared to non-targeted liposomes. dovepress.comEnhanced apatinib delivery and antitumor efficacy in a colonic carcinoma model. dovepress.com
RGD-PEGylated liposomes for siRNA deliveryShowed a four-fold increase in siRNA delivery efficiency compared to non-PEGylated liposomes. nih.govProvides a potential vector for targeted gene therapy to retinal pigment epithelial cells. nih.gov
RGD-modified liposomes with an elastin-like peptide linkerBinding and uptake were significantly higher at the acidic pH of the tumor environment. acs.orgSuggests that linker design can be optimized for pH-responsive tumor targeting. acs.org
RGD-modified liposomes with doxorubicin (B1662922) and combretastatin A-4Delayed subcutaneous tumor growth in mice more effectively than liposomes with individual drugs. nih.govDemonstrates the potential of combination therapy delivered via targeted liposomes. nih.gov
Polymeric Nanoparticles

The Arg-Gly-Asp (RGD) peptide motif is frequently used to functionalize polymeric nanoparticles, creating targeted drug delivery systems that can specifically bind to integrin receptors overexpressed on the surface of cancer cells and tumor neovasculature. This targeted approach aims to enhance the accumulation of therapeutic agents at the tumor site, thereby increasing efficacy and reducing off-target side effects.

Researchers have developed various RGD-modified polymeric nanoparticles for this purpose. For instance, nanoparticles made from poly(ethylene glycol)-poly(lactic acid) (PEG-PLA) have been conjugated with RGD peptides. In one study, these nanoparticles were loaded with the antimicrobial agent minocycline for the treatment of periodontitis in dogs. The RGD modification significantly improved the binding and uptake of the nanoparticles by epithelial cells. The study demonstrated that the RGD-functionalized nanoparticles maintained a sustained release of minocycline and led to a significant decrease in the symptoms of periodontitis compared to unmodified nanoparticles nih.gov.

In the context of cancer therapy, RGD-functionalized polymeric nanoparticles have been designed to deliver chemotherapeutic drugs like paclitaxel to gastric cancer cells. These RGD-decorated micelles, assembled from polymer-paclitaxel conjugates, have shown potential in targeted cancer treatment nih.gov. Another study created a dual-targeting delivery system for glioblastoma multiforme (GBM) by functionalizing polymeric nanoparticles with both RGD and an interleukin-13 peptide. This system was designed to target both the neovasculature (via RGD) and GBM cells, leading to a combination treatment effect acs.org.

The table below summarizes key findings from studies on RGD-functionalized polymeric nanoparticles.

Nanoparticle CompositionTargetKey Findings
Poly(ethylene glycol)-poly(lactic acid) (PEG-PLA)Periodontitis epithelial cellsEnhanced binding and uptake, sustained drug release, and significant improvement in periodontitis symptoms in a canine model nih.gov.
Polymer-paclitaxel conjugatesGastric cancer cellsDeveloped as a targeted delivery system for chemotherapy nih.gov.
Polymeric nanoparticles with RGD and interleukin-13 peptideGlioblastoma multiforme (GBM) cells and neovasculatureDual-targeting system demonstrated enhanced uptake by both target cell types acs.org.
Inorganic Nanoparticles (e.g., Selenium Nanoparticles)

Inorganic nanoparticles, such as those made from selenium, have also been modified with RGD peptides to create targeted therapeutic agents. Selenium nanoparticles (SeNPs) are of particular interest due to their potential anticancer properties and ability to serve as drug carriers.

In one study, cyclic RGDfC peptide was used to modify selenium nanoparticles for the targeted delivery of doxorubicin (DOX) to non-small-cell lung cancer (NSCLC) cells. The resulting RGDfC-Se@DOX nanoparticles demonstrated excellent cellular uptake in A549 lung cancer cells. Compared to free doxorubicin or doxorubicin-loaded selenium nanoparticles without the RGD peptide, the targeted nanoparticles showed significantly greater efficacy in inhibiting cell proliferation and migration, as well as inducing apoptosis nih.govnih.gov. In vivo studies further confirmed the stronger antitumor efficacy of the RGD-modified nanoparticles nih.govnih.gov.

Another research effort focused on RGD peptide-decorated and doxorubicin-loaded selenium nanoparticles (RGD-NPs) for their antiangiogenic properties. These nanoparticles were found to target the tumor vasculature, leading to enhanced cellular uptake and antiangiogenic activities. The mechanism of action involved the induction of apoptosis and cell cycle arrest in human umbilical vein endothelial cells (HUVECs) by suppressing the VEGF-VEGFR2-ERK/AKT signaling pathway researchgate.net.

The following table highlights research findings on RGD-functionalized inorganic nanoparticles.

Nanoparticle TypeTherapeutic AgentTarget CancerKey Findings
Selenium Nanoparticles (SeNPs)Doxorubicin (DOX)Non-Small-Cell Lung Cancer (NSCLC)Enhanced cellular uptake, superior inhibition of proliferation and migration, increased apoptosis, and stronger in vivo antitumor efficacy nih.govnih.gov.
Selenium Nanoparticles (SeNPs)Doxorubicin (DOX)Breast Cancer (MCF-7)Targeted tumor vasculature, enhanced antiangiogenic activity by inducing apoptosis in endothelial cells via suppression of the VEGF-VEGFR2-ERK/AKT pathway researchgate.net.
Dendrimers

Dendrimers, with their highly branched and well-defined architecture, serve as a versatile platform for the development of targeted drug delivery systems. Functionalizing dendrimers with RGD peptides allows for the specific targeting of cancer cells that overexpress integrin receptors nih.govresearchgate.net.

One approach involves using polyamidoamine (PAMAM) dendrimers as a scaffold. In a study, generation 5 (G5) PAMAM dendrimers were sequentially modified with fluorescein isothiocyanate (for imaging), an RGD peptide (for targeting), and then acetylated to neutralize the surface charge. These multifunctional dendrimers were then used to encapsulate the anticancer drug doxorubicin. The resulting complex was shown to specifically target cancer cells overexpressing αvβ3 integrins and deliver the drug, demonstrating specific therapeutic efficacy scispace.comresearchgate.net.

RGD-conjugated dendrimers have also been combined with other nanomaterials to enhance their therapeutic potential. For example, dendrimer-modified gold nanorods were conjugated with RGD peptides for in vivo tumor targeting and photothermal therapy. These nanoprobes demonstrated highly selective targeting and destruction of cancer cells and solid tumors upon near-infrared laser irradiation acs.org. Furthermore, RGD peptide-modified dendrimer-entrapped gold nanoparticles have been developed for highly efficient and specific gene delivery to stem cells acs.org. The RGD modification facilitates binding to integrin receptors on the stem cell surface, enhancing the delivery of genetic material acs.org.

The table below summarizes research on RGD-functionalized dendrimers.

Dendrimer PlatformApplicationKey Findings
G5 PAMAM DendrimerDoxorubicin DeliverySpecifically targeted αvβ3 integrin-overexpressing cancer cells, leading to targeted therapeutic efficacy scispace.comresearchgate.net.
Dendrimer-Modified Gold NanorodsPhotothermal TherapyHighly selective targeting and destruction of tumor cells under near-infrared laser irradiation acs.org.
Dendrimer-Entrapped Gold NanoparticlesGene Delivery to Stem CellsEnabled highly efficient and specific gene delivery through targeted binding to stem cell integrin receptors acs.org.

Strategies for Enhanced Cellular Uptake (e.g., Receptor-Mediated Endocytosis)

A primary strategy for enhancing the cellular uptake of RGD-functionalized nanoparticles and other drug carriers is through receptor-mediated endocytosis nih.gov. This process is initiated by the specific binding of the RGD ligand on the nanoparticle surface to integrin receptors on the cell membrane nih.gov. This interaction triggers the internalization of the nanoparticle into the cell within a vesicle.

Studies have shown that RGD-functionalized nanoparticles enter cells primarily through clathrin-mediated endocytosis acs.orgnih.gov. For instance, RGD-modified minocycline-loaded nanoparticles demonstrated uptake through both clathrin-associated and caveolae-dependent endocytosis pathways in epithelial cells nih.gov. The internalization process is energy-dependent, and the subsequent intracellular transport of the nanoparticles can involve lysosomes and the Golgi apparatus nih.gov.

The efficiency of receptor-mediated endocytosis can be significantly higher for RGD-containing ligands compared to other targeting moieties like monoclonal antibodies. One study demonstrated that an RGD peptide showed a 7.4-fold increase in uptake in human umbilical vein endothelial cells (HUVECs) at a temperature permissive for endocytosis, compared to a temperature that prohibits it. In contrast, an integrin-specific monoclonal antibody showed only a 1.9-fold increase under the same conditions liposomes.caresearchgate.net. This suggests that RGD peptides are potent inducers of endocytosis, which is a highly desirable characteristic for intracellular drug delivery liposomes.caresearchgate.net.

The table below outlines the mechanisms of enhanced cellular uptake for RGD-modified systems.

Uptake MechanismKey FeaturesExample Systems
Receptor-Mediated EndocytosisSpecific binding of RGD to integrin receptors, triggering internalization.RGD-functionalized polymeric nanoparticles, inorganic nanoparticles, and dendrimers nih.gov.
Clathrin-Mediated EndocytosisA primary pathway for the internalization of RGD-modified nanoparticles acs.orgnih.gov.RGD-functionalized selenium nanoparticles and polymeric nanoparticles for glioblastoma acs.orgnih.gov.
Caveolae-Dependent EndocytosisAn alternative endocytic pathway involved in the uptake of some RGD-modified systems nih.gov.RGD-modified minocycline-loaded nanoparticles in epithelial cells nih.gov.

RGD in Diagnostic Imaging and Theranostics

The high affinity and specificity of RGD peptides for integrin αvβ3, which is overexpressed during angiogenesis, make them excellent targeting vectors for diagnostic imaging and theranostics. By labeling RGD peptides with imaging agents, it is possible to non-invasively visualize and quantify processes like tumor growth and angiogenesis frontiersin.orgthno.orgnih.gov.

Radiolabeled RGD Peptides for Molecular Imaging (PET, SPECT)

Radiolabeling RGD peptides with positron-emitting or gamma-emitting radionuclides allows for their use as tracers in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), respectively nih.govmdpi.comsciopen.com. These molecular imaging techniques provide high-resolution and quantitative information on the distribution and density of integrin αvβ3 expression in vivo frontiersin.orgnih.gov.

A variety of radionuclides have been successfully conjugated to RGD peptides for PET imaging, including Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu), and Gallium-68 (⁶⁸Ga) frontiersin.orgnih.govmdpi.com. ¹⁸F is often favored due to its near-ideal decay characteristics for PET frontiersin.org. The first monomeric integrin-specific PET tracer used in patients was [¹⁸F]Galacto-RGD, which demonstrated good tumor tracer accumulation and low background concentration in most organs, allowing for high-contrast imaging frontiersin.org. To improve upon monomeric tracers, multimeric RGD peptides (dimers, tetramers, and octamers) have been developed. These multimeric constructs often exhibit higher tumor-specific accumulation and more favorable in vivo pharmacokinetic properties mdpi.comnih.govthno.org.

For SPECT imaging, Technetium-99m (⁹⁹mTc) is the most commonly used radionuclide due to its optimal nuclear properties and wide availability thno.org. Radiolabeled cyclic RGD peptides have been developed as SPECT tracers for the diagnosis of tumors and thrombosis thno.orgresearchgate.net.

The table below lists some of the radiolabeled RGD peptides used in molecular imaging.

Imaging ModalityRadionuclideRGD Peptide Tracer ExampleKey Characteristics
PET¹⁸F[¹⁸F]Galacto-RGDFirst monomeric RGD PET tracer used in humans; showed good tumor accumulation and low background frontiersin.org.
PET¹⁸F, ⁶⁴Cu, ⁶⁸GaVarious monomeric and multimeric RGD peptidesMultimeric tracers often show improved tumor uptake and favorable pharmacokinetics frontiersin.orgmdpi.comnih.gov.
SPECT⁹⁹mTc⁹⁹mTc-NC100692Used for noninvasive visualization of αvβ3 expression in cancer patients thno.org.
SPECT¹²³I[¹²³I]Gluco-RGDUsed to image angiogenesis in a swine model of hibernating myocardium nih.gov.

RGD-based Probes for Tumor Visualization and Angiogenesis Monitoring

RGD-based probes are powerful tools for the non-invasive visualization of tumors and the monitoring of angiogenesis frontiersin.orgnih.gov. Since integrin αvβ3 expression is a hallmark of angiogenic endothelial cells, RGD-based imaging can serve as a surrogate marker for angiogenic activity thno.orgnih.gov. This has significant implications for cancer diagnosis, staging, and evaluating the response to antiangiogenic therapies nih.govscispace.com.

In clinical studies, RGD-based PET imaging has been shown to successfully diagnose and differentiate solid tumors frontiersin.orgnih.gov. For example, in brain tumor imaging, RGD-based tracers can provide an excellent tumor-to-background ratio because of very low tracer accumulation in normal brain tissue frontiersin.orgnih.gov. This allows for better visualization of brain lesions compared to traditional [¹⁸F]FDG PET imaging frontiersin.org.

Beyond cancer, RGD-based imaging is also being explored for other conditions involving angiogenesis. For instance, SPECT imaging with a radiolabeled RGD peptide was used to monitor therapy-induced angiogenesis in a swine model of hibernating myocardium nih.gov. In ophthalmology, fluorescein isothiocyanate (FITC)-labeled RGD peptides are being investigated as novel dyes for the molecular imaging of choroidal neovascularization, a key feature of diseases like age-related macular degeneration mdpi.com. Furthermore, labeling RGD peptides with near-infrared fluorophores creates optical probes for noninvasive tumor imaging nih.govresearchgate.net.

The table below provides examples of applications for RGD-based imaging probes.

ApplicationImaging ModalityProbe ExampleKey Findings
Brain Tumor ImagingPET[¹⁸F]Alfatide IIDemonstrated a much better tumor-to-normal ratio compared to [¹⁸F]FDG, leading to improved visualization of brain lesions frontiersin.org.
Monitoring Antiangiogenic TherapyPET/SPECTVarious radiolabeled RGD peptidesCan potentially serve as an early indicator of the effectiveness of antiangiogenic treatments by imaging changes in integrin αvβ3 expression thno.orgscispace.com.
Myocardial Angiogenesis ImagingSPECT[¹²³I]Gluco-RGDSuccessfully visualized focal uptake corresponding to therapy-induced angiogenesis in a preclinical model nih.gov.
Ocular Neovascularization ImagingFluorescence ImagingFITC-RGD₂Effectively visualized neovascular lesions in preclinical models of ocular disease mdpi.com.
Glioblastoma ImagingFluorescence ImagingRGD-Cy5.5Specifically targeted glioblastoma xenografts in mice, with enhanced detection sensitivity using lifetime-gated analysis nih.govresearchgate.net.

Development of Dual-Modality Theranostic Systems

The Arg-Gly-Asp (RGD) peptide's ability to target integrin αvβ3 has been leveraged in the creation of sophisticated dual-modality theranostic systems. These systems combine diagnostic imaging with therapeutic delivery, allowing for simultaneous visualization and treatment of diseases, particularly cancer. By functionalizing nanoparticles with RGD peptides, researchers have developed probes capable of delivering both imaging contrast agents and therapeutic payloads directly to tumor sites.

One prominent approach involves the use of iron oxide (IO) nanoparticles. In a notable study, IO nanoparticles were coated with polyaspartic acid (PASP) and then conjugated with both cyclic RGD peptides for tumor targeting and 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) chelators for labeling with a positron-emitting radionuclide like 64Cu. snmjournals.org This creates a bifunctional probe for both Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). snmjournals.orgsnmjournals.org PET offers high sensitivity for detecting the radiolabeled particles, while MRI provides high-resolution anatomical images, with the IO core acting as a T2-weighted contrast agent. snmjournals.orgsnmjournals.org In vivo studies using this system in mice with U87MG tumors demonstrated integrin-specific accumulation of the RGD-conjugated nanoparticles at the tumor site, as confirmed by both PET and MRI. snmjournals.org

Another strategy involves gadolinium-doped iron oxide (GdIO) nanoclusters designed for T1-T2 dual-modal MRI. nih.gov These nanoclusters were surface-modified with cyclic RGD peptides for active targeting of pancreatic cancer cells, which overexpress αvβ3 integrins. nih.gov The system was also loaded with the chemotherapeutic drug docetaxel (DTX). The RGD-functionalized nanoclusters showed enhanced accumulation in pancreatic tumor tissues compared to non-targeted versions, significantly improving diagnostic accuracy. nih.gov The acidic tumor microenvironment then triggers the release of the drug, achieving targeted therapy. nih.gov

These dual-modality systems represent a significant advance in personalized medicine. They hold the potential for earlier tumor detection with greater accuracy, provide deeper insights into the molecular mechanisms of cancer, and enable real-time monitoring of therapeutic response. snmjournals.orgnih.gov

Modulation of Cellular Processes and Pathophysiological Conditions

The RGD tripeptide sequence plays a crucial role in a multitude of cellular processes by mediating cell-extracellular matrix (ECM) interactions through integrin receptors. This fundamental role makes it a key target for modulating various physiological and pathological conditions.

Cell migration is a fundamental process in both normal physiological events, such as wound healing, and in pathological conditions like cancer metastasis. The RGD sequence is central to regulating this process. Many ECM proteins contain the RGD motif, which serves as a binding site for integrins on the cell surface, providing the necessary traction for cell movement. unc.edu

In the context of wound healing, RGD-containing peptides are utilized in wound dressings to promote cell migration and facilitate tissue repair. cellgs.com The interaction between RGD sequences in the ECM and cellular integrins is critical for the migration of fibroblasts and keratinocytes into the wound bed, a key step in the healing process.

Conversely, in cancer, the same mechanism can be exploited by tumor cells to invade surrounding tissues and metastasize to distant organs. researchgate.net Tumor cells often overexpress certain integrins, which enhances their migratory and invasive capabilities. rsc.org The RGD peptide's ability to bind to these integrins makes it a powerful tool for anti-metastatic therapy. nih.gov By introducing soluble RGD peptides or their mimetics, the binding of tumor cell integrins to the ECM can be competitively inhibited, thereby disrupting their adhesion and migration. rsc.org

Studies have shown that polymeric forms of RGD, such as poly(RGD), can effectively inhibit both experimental and spontaneous lung metastases of melanoma cells in mice. nih.gov These polypeptide analogues were found to be more potent than monomeric RGD peptides and showed no toxicity or antigenicity in the host. nih.gov Similarly, pseudo-peptide analogs of RGD have demonstrated potent inhibition of lung metastasis in mouse models, not only by inhibiting cell adhesion and migration but also by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the ECM during invasion. nih.gov

Compound/System Cell Line/Model Observed Effect Reference
Poly(RGD), Poly(RGDS), Poly(RGDT)B16-BL6 Melanoma (mice)Inhibited experimental and spontaneous lung metastasis; prolonged survival time. nih.gov
RGD-Ahx-RWQWRWQWRMCF-7 Breast Cancer CellsDiminished invasiveness and migration. explorationpub.com
FC-336 (RGD pseudo-peptide)B16-BL6 Melanoma, Colon 26 M3.1 (mice)Potent inhibition of experimental and spontaneous lung metastasis. nih.gov
rLj-RGD3Hela CellsSignificantly inhibited cell adhesion and migration. researchgate.net

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and is also implicated in certain ocular diseases like age-related macular degeneration. cellgs.comnih.gov This process is highly dependent on the interaction between endothelial cells and the ECM, which is largely mediated by integrins, particularly αvβ3. nih.gov The αvβ3 integrin is significantly upregulated on activated endothelial cells during angiogenesis but is not prevalent on quiescent vessels. nih.gov

The RGD peptide's high affinity for αvβ3 makes it an excellent candidate for anti-angiogenic therapy. nih.gov By binding to this integrin, RGD peptides can block the adhesion of endothelial cells to the ECM, an essential step for their migration and proliferation, thereby inhibiting the formation of new blood vessels. nih.gov

Research has demonstrated that synthetic peptides containing the RGD sequence, such as Gly-Arg-Gly-Asp-Ser (GRGDS), can cause a marked, non-toxic, and reversible inhibition of angiogenesis in cultured rat aorta explants. nih.gov RGD-based strategies are being explored for cancer therapy, where inhibiting angiogenesis can starve tumors of the nutrients and oxygen required for their growth. cellgs.com In ophthalmology, RGD peptides are being developed for treatments targeting abnormal blood vessel growth in conditions like diabetic retinopathy. cellgs.com The ability to specifically target integrins involved in pathological angiogenesis offers a promising therapeutic avenue. nih.gov

RGD-based Approach Target/Model Mechanism/Effect Disease Context Reference
Synthetic GRGDS peptideRat Aorta CultureInhibited endothelial cell migration and proliferation by blocking ECM attachment.General Angiogenesis nih.gov
RGD PeptidesTumor VasculatureTarget αvβ3 integrins on endothelial cells to inhibit new blood vessel formation.Cancer cellgs.comnih.gov
RGD PeptidesOcular VasculatureTarget integrins to inhibit pathological blood vessel growth.Age-related Macular Degeneration, Diabetic Retinopathy cellgs.com

Fibrosis is characterized by the excessive accumulation of ECM, leading to scarring and organ dysfunction. This pathological process is observed in various chronic diseases, including liver cirrhosis and idiopathic pulmonary fibrosis. nih.govrevvity.com A key cellular player in fibrosis is the activated hepatic stellate cell (HSC) in the liver or fibroblasts in other organs, which are responsible for the overproduction of collagen and other ECM components. nih.govnih.gov

The Arg-Gly-Asp sequence has emerged as a therapeutic target in fibrotic diseases due to its role in mediating the activation of transforming growth factor-β (TGF-β), a central profibrotic cytokine. nih.gov Integrins of the αv family, which are RGD-binding, are crucial for activating latent TGF-β, freeing it to bind to its receptors and drive fibrogenesis. nih.govmdpi.com

Studies in animal models have shown that RGD-containing peptides can ameliorate liver fibrosis. In a carbon tetrachloride-induced liver fibrosis model in rats, administration of an RGD peptide resulted in minimal fibrotic changes compared to controls. nih.gov The therapeutic effect was attributed to both a decrease in collagen production and an increase in collagenase activity. nih.gov In vitro experiments confirmed that RGD peptides reduced the expression of type I collagen and increased matrix metalloproteinase-1 in human HSCs. nih.gov

Furthermore, cyclic RGD peptides have been used to specifically target activated HSCs for drug delivery. nih.gov Liposomes decorated with cyclic RGD peptides showed a tenfold higher accumulation in HSCs compared to unlabeled liposomes in a rat model of liver fibrosis. nih.gov When these targeted liposomes were used to deliver interferon-α1b, they significantly reduced the extent of liver fibrosis. nih.gov In the context of pulmonary diseases, RGD peptides have been shown to induce relaxation of pulmonary arteries, suggesting a potential therapeutic approach for conditions like pulmonary hypertension which can be associated with fibrosis. nih.gov These findings highlight the potential of RGD-based therapies to halt or even reverse the progression of fibrotic diseases by targeting key cellular and molecular drivers of the condition. nih.govnih.gov

Disease Model RGD Approach Key Findings Reference
Carbon Tetrachloride-Induced Liver Fibrosis (Rats)Systemic injection of GRGDS peptideReduced liver collagen and hydroxyproline content; increased collagenase activity. nih.gov
Bile Duct Ligation-Induced Liver Fibrosis (Rats)cRGD-labeled liposomes delivering Interferon-α1bPreferential binding to activated HSCs; significantly reduced extent of liver fibrosis. nih.gov
Cerulein-Induced Pancreatic Fibrosis (Mice)Small-molecule integrin inhibitor (CWHM-12)Substantially reduced fibrosis and activation of pancreatic stellate cells. nih.gov
Mouse Pulmonary ArteriesRGD peptidesInduced dose-dependent relaxation, mediated by β3-integrins and the NO/sGC pathway. nih.gov

The RGD sequence is a critical recognition motif for the integrin glycoprotein (B1211001) IIb/IIIa (αIIbβ3), which is the most abundant receptor on the surface of platelets. nih.govnih.gov The activation of platelets leads to a conformational change in GPIIb/IIIa, enabling it to bind fibrinogen. nih.gov Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate, a key event in thrombus formation. clinpgx.org

Because fibrinogen and other adhesive proteins like fibronectin and von Willebrand factor contain RGD or RGD-like sequences, synthetic RGD-containing peptides can act as competitive inhibitors of this interaction. nih.govnih.gov By occupying the binding site on the GPIIb/IIIa receptor, these peptides block fibrinogen binding and, consequently, inhibit platelet aggregation induced by various stimuli. nih.govnih.gov

This mechanism forms the basis for developing RGD-based peptides and peptidomimetics as potent anti-thrombotic agents for treating cardiovascular and cerebrovascular diseases. nih.gov For example, the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro has been shown to inhibit fibrinogen binding to stimulated platelets in the 10-200 microM range, with inhibition exceeding 90% at higher concentrations. nih.gov

To enhance potency and stability, cyclic RGD peptides have been developed. One such compound, G-4120, a thioether-bridged cyclic peptide, was found to be as potent as kistrin (a snake venom disintegrin) in inhibiting platelet aggregation, with an IC50 of 0.15 microM. nih.govacs.org The development of these agents highlights a strategy of rational drug design, moving from simple linear peptides to more specific and stable cyclic peptides and non-peptide mimetics to achieve therapeutic effects in preventing thrombosis. nih.gov

Methodological Approaches in Rgd Research

In Vitro Cell-based Assays

In vitro assays are fundamental to observing the direct effects of the RGD sequence on cellular behavior in a controlled environment.

Cell adhesion and spreading assays are critical for demonstrating the role of the RGD motif in mediating cell attachment to the extracellular matrix (ECM). The tripeptide was first identified as the key cell attachment site within fibronectin nih.gov. Synthetic peptides containing the RGD sequence are utilized to probe these cellular processes. For instance, studies have shown that human endothelial cells will attach and spread on surfaces coated with an RGD-containing heptapeptide pnas.org. The interaction is mediated by integrins, a family of cell-surface receptors that recognize the RGD motif nih.gov. The binding of RGD to these receptors is a crucial step in initiating the intracellular signaling cascades that lead to cell adhesion and the subsequent spreading of the cell body. These assays typically involve coating a substrate with an RGD-containing protein or peptide and then seeding cells onto the surface. The extent of cell adhesion and spreading is then quantified, often through microscopy and image analysis. The inhibition of cell adhesion by soluble RGD peptides further confirms the specificity of this interaction researchgate.net.

Table 1: Key Findings from RGD Cell Adhesion and Spreading Assays

Cell Type RGD-containing Substrate Key Observation Reference
Human Endothelial Cells Heptapeptide Cells attached and spread on the substrate. pnas.org
Neuronal Cells L1 fusion protein (Ig6) Promoted neurite outgrowth, which was abrogated by mutations in the RGD site. nih.gov
Various Cell Types Fibronectin RGD sequence identified as the primary cell attachment site. nih.gov

The RGD sequence is integral to cell motility, and its role is often investigated using migration and invasion assays. Synthetic peptides containing the RGD sequence have been shown to inhibit the invasion of tumor cells through tissues semanticscholar.org. These assays often utilize a chamber system, such as a Transwell assay, where cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. To study invasion, the membrane is coated with a layer of extracellular matrix, such as Matrigel frontiersin.org.

The inhibitory effect of RGD-containing peptides on cell invasion is dose-dependent and specific, as control peptides without the RGD sequence show no effect semanticscholar.org. For example, a study on human melanoma and glioblastoma cell lines demonstrated that various RGD-containing peptides could inhibit their penetration through a human amniotic basement membrane semanticscholar.org. The mechanism of inhibition involves the RGD peptides competing with ECM proteins for binding to cell surface integrins, thereby blocking the cell-matrix interactions necessary for migration and invasion semanticscholar.org.

Table 2: Impact of RGD Peptides on Cell Migration and Invasion

Cell Line Assay Type RGD Peptide Result Reference
Human Melanoma (A375M) Invasion Assay GRGDSP Inhibition of invasion semanticscholar.org
Human Glioblastoma (RuGli) Invasion Assay GRGDSP Inhibition of invasion semanticscholar.org
Chinese Hamster Ovary (CHO) Migration Assay Wild-type IGFBP-1 (contains RGD) Stimulated migration 2-fold compared to mutant. unc.edu

Competitive binding assays are employed to determine the affinity and specificity of RGD peptides for their integrin receptors. These assays measure the ability of a test ligand (an RGD peptide) to compete with a known, often labeled, ligand for binding to the receptor. The concentration of the test ligand that inhibits 50% of the binding of the known ligand is the IC50 value, which is a measure of its binding affinity researchgate.net.

For instance, the binding affinity of cyclic RGD peptidomimetics to αVβ6 integrin has been investigated using competitive solid-phase binding assays. In these experiments, the ability of the cyclic peptides to inhibit the binding of biotinylated fibronectin to the isolated integrin receptor was measured researchgate.netnih.gov. Such studies have revealed that the conformation of the RGD peptide (e.g., cyclic versus linear) can significantly influence its binding affinity and selectivity for different integrin subtypes nih.govnih.govresearchgate.net. Photoaffinity cross-linking has also been used to identify the specific amino acid residues within the integrin beta subunit that are in close proximity to the RGD binding domain nih.gov.

Table 3: Receptor Binding Affinity Data for RGD Analogs

Ligand Integrin Target Assay Type IC50 Value Reference
Cyclic RGD Peptidomimetics αVβ6 Competitive Solid Phase Binding 77–345 nM researchgate.net
P11 (HSDVHK) αvβ3 Competitive Protein Chip Assay 25.72 ± 3.34 nM nih.gov
GRGDSP Peptide αvβ3 Competitive Protein Chip Assay 1968.73 ± 444.32 nM nih.gov

In Silico Modeling and Simulation

Computational methods provide atomic-level insights into the interactions between RGD peptides and their biological targets, complementing experimental data.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of RGD peptides and their interactions with integrin receptors and other surfaces at an atomic level. These simulations can reveal details about the binding process, the stability of the RGD-receptor complex, and the conformational changes that occur upon binding nih.govnih.govresearchgate.net.

For example, MD simulations have been used to compare the binding of linear versus cyclic RGD pentapeptides to integrin αvβ3. These studies have shown that cyclic RGD peptides often exhibit a more stable configuration when bound to the integrin, which is attributed to higher binding energy and more favorable electrostatic interactions nih.govnih.govresearchgate.netrsc.org. Steered molecular dynamics simulations can also be used to investigate the dissociation pathways and forces required to unbind the RGD ligand from its receptor, providing further insights into the strength and stability of the interaction nih.govresearchgate.netrsc.org. The interaction energies, including electrostatic and van der Waals forces, between the RGD peptide and specific domains of the integrin can be calculated from these simulations nih.govresearchgate.net.

Table 4: Findings from Molecular Dynamics Simulations of RGD Interactions

System Simulation Type Key Finding Reference
Linear vs. Cyclic RGD with Integrin αvβ3 Association and Dissociation Dynamics Cyclic RGD forms a more stable complex with higher binding energy. nih.govnih.govresearchgate.net
cRGD/integrin αVβ3 complex Equilibrium MD The complex is stable over a 500 ns simulation. rsc.org
Ketoprofen-RGD and Naproxen-RGD on CNT MD Simulation Van der Waals and π-π interactions dominate the interaction. researchgate.net

Computational docking is a method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex ijstm.comnih.gov. This technique is widely used in drug design to screen for potential antagonists and to understand the structural basis of ligand-receptor recognition ijstm.com.

In the context of RGD research, docking studies have been performed to examine the binding of RGD analogues to integrin receptors like αvβ3 and αvβ6 ijstm.comaip.org. These studies generate various possible binding poses and rank them based on scoring functions, which estimate the binding affinity. Metrics such as the G-score (Glide score) and E-value (energy value) are used to evaluate the quality of the docking poses, with lower energy values generally indicating a more favorable binding interaction ijstm.com. Docking simulations can also elucidate the key molecular interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex ijstm.com. This information is invaluable for the rational design of novel RGD-based antagonists with improved affinity and selectivity nih.gov.

Table 5: Results from Computational Docking of RGD Analogues

Ligand Receptor Docking Metric Value Reference
DOTA (RGD-Nitrophe) αvβ3 Integrin G-score -9.09 ijstm.com
DOTA (RGD-Nitrophe) αvβ3 Integrin E-value -114.83 ijstm.com
P11 αvβ3 Integrin Binding-free energy -3.99 kcal/mol nih.gov
RGD peptide αvβ3 Integrin Binding-free energy -3.10 kcal/mol nih.gov

Challenges and Future Perspectives in Rgd Based Strategies

Limitations and Hurdles in Clinical Translation

The clinical translation of RGD-based therapeutics has been hampered by a series of intrinsic and extrinsic challenges. These range from the inherent instability of peptides in the physiological environment to the complexities of tumor biology and the practicalities of large-scale manufacturing.

Peptide Stability and Degradation In Vivo

A primary obstacle for the clinical use of linear RGD peptides is their rapid degradation by proteases in the body. nih.govlifetein.com This enzymatic breakdown leads to a short in vivo half-life, reducing the concentration of the peptide that reaches the target site and diminishing its therapeutic efficacy. lifetein.com The amino acid composition and sequence of the peptide are the primary determinants of its stability. sigmaaldrich.com For instance, peptides containing Aspartic acid (Asp) are susceptible to hydrolysis, which can lead to cleavage of the peptide chain. sigmaaldrich.com

To counter this, various strategies have been developed to enhance peptide stability:

Cyclization: Restricting the conformational flexibility of the peptide through cyclization has been shown to improve both binding affinity and stability. lifetein.comecmjournal.org Cyclic RGD peptides are more resistant to enzymatic degradation and have demonstrated a stronger effect in promoting cell adhesion and proliferation compared to their linear counterparts. ecmjournal.orgnih.gov

D-amino acid substitution: Replacing L-amino acids with their D-isomers can reduce enzymatic cleavage. lifetein.com

PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains to the RGD peptide, a process known as PEGylation, can improve its solubility, decrease immunogenicity, and extend its circulation time in the body. nih.govlifetein.com This modification protects the peptide from enzymatic breakdown while preserving its biological activity. nih.gov

StrategyMechanism of ActionImpact on StabilityReference
Cyclization Restricts conformational flexibility, making the peptide less accessible to proteases.Increases resistance to enzymatic degradation and enhances binding affinity. lifetein.comecmjournal.org
D-amino acid substitution Alters the peptide's stereochemistry, making it a poor substrate for natural proteases.Reduces enzymatic cleavage. lifetein.com
PEGylation Creates a hydrophilic barrier around the peptide, shielding it from proteases and reducing renal clearance.Improves solubility and extends in vivo half-life. nih.govlifetein.com

Immunogenicity and Biocompatibility

While RGD peptides are derived from natural proteins, they can still trigger an immune response in some patients, leading to the production of antibodies that can neutralize the therapeutic effect or cause adverse reactions. nih.gov The presence of contaminating antigens in the peptide preparation can also contribute to immunogenicity. nih.gov Although RGD peptides generally exhibit low cytotoxicity in preclinical models, long-term biocompatibility and potential toxicity, especially with repeated administration, require further investigation. lifetein.comnih.gov

Strategies to mitigate immunogenicity include:

Structural Modifications: Altering the peptide structure, such as enlarging the peptide ring of a cyclic RGD peptide, has been shown to reduce the incidence of anaphylaxis. nih.gov

Biocompatible Coatings: Functionalizing the RGD peptide with biocompatible polymers like PEG can shield it from the immune system. nih.govmdpi.com

Delivery Systems: Encapsulating the RGD peptide within delivery systems like liposomes or nanoparticles can protect it from immune recognition. nih.gov

Achieving Desired Integrin Selectivity and Specificity

The RGD sequence is recognized by at least eight different integrin subtypes, which are expressed on various cell types throughout the body. mdpi.com This lack of specificity can lead to off-target binding and undesirable side effects. lifetein.com Achieving high selectivity for a particular integrin subtype that is overexpressed in a pathological condition, such as αvβ3 in cancer, remains a significant challenge due to the conserved nature of the RGD-binding site among different integrins. nih.gov

Researchers are exploring several approaches to enhance integrin selectivity:

Conformational Constraint: The conformation of the RGD motif plays a crucial role in determining its binding affinity and selectivity for different integrin subtypes. acs.org Cyclic peptides, by restricting the peptide's flexibility, can be designed to preferentially bind to a specific integrin. nih.gov

Amino Acid Modifications: Modifying the amino acid sequence flanking the RGD motif can influence its binding specificity. nih.gov

Peptidomimetics: The development of non-peptidic molecules that mimic the RGD structure can lead to ligands with improved selectivity. nih.gov

Bicyclic Peptides: Bicyclic RGD peptides have been identified as a novel platform for developing high-affinity and highly selective binders for specific integrins, such as αvβ3. acs.orgrwth-aachen.de

RGD Peptide TypeTarget Integrin(s)Key FindingsReference
Cilengitide [c(RGDf(NMe)V)] αvβ3 and αvβ5Underwent clinical investigation as an antagonist for these integrins. nih.gov
Bicyclic RGD "CLIPS" peptides αvβ3Demonstrated high affinity and outstanding selectivity for αvβ3 over αvβ5 and α5β1. acs.org
Macrocyclic peptide c-(G7RGDLPET) αvβ3Showed moderate potency and good selectivity for αvβ3 integrin. nih.gov

Overcoming Tumor Heterogeneity and Drug Resistance in Cancer Therapy

The complex and dynamic nature of tumors presents a formidable challenge to targeted therapies, including those based on RGD peptides. Tumor heterogeneity refers to the existence of diverse cell populations within a single tumor, each with different genetic and molecular characteristics. nih.govyoutube.com This diversity can lead to variations in integrin expression, meaning that not all cancer cells within a tumor will be equally susceptible to an RGD-targeted therapy. nih.gov

Furthermore, cancer cells can develop resistance to treatment over time through various mechanisms, such as genetic mutations or the activation of alternative signaling pathways. mdpi.commdpi.com This acquired resistance is a major cause of therapy failure. nih.gov The selective pressure of a targeted therapy can lead to the survival and proliferation of resistant cancer cell clones. nih.gov

To address these challenges, researchers are investigating:

Combination Therapies: Combining RGD-based therapies with other treatments, such as chemotherapy or immunotherapy, may help to overcome resistance by targeting multiple pathways simultaneously. mdpi.commdpi.com

Personalized Medicine: Tailoring treatment strategies based on the specific molecular profile of an individual's tumor can help to overcome the challenges of tumor heterogeneity. mdpi.comrsc.org

Advanced Drug Delivery Systems: Nanotechnology-based systems can improve the delivery of therapeutic agents to the tumor, potentially overcoming some resistance mechanisms. mdpi.com

Manufacturing Scalability for Clinical Application

The transition from laboratory-scale synthesis to large-scale, cost-effective manufacturing is a critical step for the clinical application of any therapeutic agent. While the synthesis of RGD peptides is relatively simple and inexpensive compared to larger molecules like antibodies, ensuring purity, quality, and batch-to-batch consistency on a large scale can be challenging. nih.govnih.gov The development of robust and scalable manufacturing processes is essential to meet the demands of clinical trials and eventual commercialization. nih.gov

Emerging Trends and Advanced Research Directions

Despite the challenges, the field of RGD-based strategies is continuously advancing, with several emerging trends and research directions holding promise for the future.

Multifunctional Nanocarriers: The integration of RGD peptides with nanotechnology is a rapidly growing area of research. nih.govresearchgate.net RGD-functionalized nanoparticles can be engineered to carry a variety of therapeutic and diagnostic agents, enabling targeted drug delivery, enhanced imaging, and combination therapies from a single platform. nih.govrsc.org

Theranostics: The concept of "theranostics" involves combining therapeutic and diagnostic capabilities into a single agent. RGD-based theranostics, such as radiolabeled RGD peptides for PET imaging, can be used to visualize tumors, monitor treatment response, and deliver targeted radiotherapy. mdpi.comnih.gov

Gene Therapy: Nanoparticles functionalized with RGD peptides can be used to deliver genetic material, such as small interfering RNA (siRNA), directly to cancer cells to silence genes involved in tumor growth and drug resistance. mdpi.com

Combination with Immunotherapy: There is growing interest in combining RGD-based strategies with immunotherapy to enhance the body's own immune response against cancer. rsc.org By targeting the tumor microenvironment, RGD peptides may help to overcome some of the barriers that limit the effectiveness of immunotherapies.

Advanced Peptide Engineering: Ongoing research in peptide engineering is focused on developing novel RGD-based ligands with enhanced stability, selectivity, and affinity. This includes the exploration of new cyclization strategies, peptidomimetics, and multimeric RGD constructs that present multiple RGD motifs to increase binding avidity. nih.gov

The continued exploration of these advanced research directions, coupled with a deeper understanding of the underlying biology of integrins and tumor progression, will be crucial in overcoming the current limitations and realizing the full therapeutic potential of the Arg-Gly-Asp sequence.

Personalized Medicine Approaches Utilizing RGD

The heterogeneity of integrin expression among patients and even within different tumor regions necessitates a shift towards personalized medicine. nih.gov RGD-based strategies are well-suited for this paradigm, primarily through their application in "theranostics," a field that combines therapy and diagnostics.

Radiolabeled RGD peptides can be used with imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize tumors and their metastatic spread. mdpi.com This allows for the stratification of patients based on their integrin expression levels, identifying those who are most likely to respond to RGD-targeted therapies. nih.gov The intensity of the imaging signal can also serve as a biomarker to monitor treatment response over time. nih.gov

By conjugating RGD peptides with imaging agents, clinicians can non-invasively assess the integrin profile of a patient's tumor. mdpi.com This information is crucial for tailoring treatment plans and selecting the most effective therapeutic agents. For instance, a high level of αvβ3 integrin expression detected by an RGD-based PET tracer would indicate that the patient is a good candidate for a therapy that specifically targets this receptor. mdpi.com

Table 1: Examples of Radiolabeled RGD Peptides in Preclinical and Clinical Development

RadiotracerIsotopeImaging ModalityTarget Integrin(s)Status
[¹⁸F]Galacto-RGD¹⁸FPETαvβ3Clinical Investigation thno.org
[¹⁸F]AH111585¹⁸FPETαvβ3Clinical Investigation thno.org
⁹⁹mTc-3PRGD2⁹⁹mTcSPECTαvβ3Completed Clinical Study nih.gov
⁶⁸Ga-RM26-RGD⁶⁸GaPET/CTGRPR and αvβ3Recruiting for Early Phase 1 nih.gov

Development of Multi-targeting and Combinatorial RGD-based Therapies

The complexity of diseases like cancer often involves multiple cellular pathways and receptors. To address this, researchers are developing multi-targeting and combinatorial RGD-based therapies to enhance efficacy and overcome resistance.

Dual-Targeting Strategies: One approach involves designing molecules that can simultaneously bind to integrins and another tumor-associated receptor. This can lead to synergistic effects and improved tumor uptake. mdpi.com For example, combining RGD with a ligand for a different receptor on cancer cells can increase the specificity and potency of the therapeutic agent.

Combinatorial Therapies: RGD-based therapies can be combined with conventional treatments like chemotherapy and immunotherapy. nih.govnih.gov RGD peptides can be used to deliver chemotherapeutic drugs directly to the tumor site, thereby increasing their local concentration and reducing systemic toxicity. nih.govmdpi.comwikipedia.org Studies have shown that combining RGD peptides with drugs like paclitaxel or doxorubicin (B1662922) enhances their anti-tumor activity. mdpi.comnih.govwikipedia.org

Furthermore, combining RGD-based targeted alpha therapy with immune checkpoint blockade has shown promise in enhancing anti-tumor efficacy by inducing an anti-tumor immune response. researchgate.net Pre-treatment with low-dose chemotherapy can also increase the expression of integrins on tumor cells, making them more susceptible to subsequent RGD-targeted therapies. nih.gov

Table 2: Examples of Combinatorial RGD-based Therapies

RGD-based AgentCombined TherapyMechanism of ActionReference
Cyclic RGD (c(RGDyK)) and Bi-cyclic RGD (E[c(RGDyK)]2)Paclitaxel (low-dose)Increased integrin-αvβ3 expression and enhanced apoptosis nih.gov
RGD-conjugated nanoparticlesDoxorubicinTargeted delivery of chemotherapy to tumor cells wikipedia.org
RGD-PEG-Suc-PD0325901MEK1/2 inhibitor (PD0325901)Synergistic suppression of cell proliferation and migration nih.gov
²¹¹At-labeled RGD peptideImmune checkpoint blockade (anti-CTLA-4 antibody)Induction of an antitumor immune response researchgate.net

Integration of RGD with Gene Therapy Approaches

Gene therapy holds immense potential for treating a variety of genetic and acquired diseases, but its clinical application has been hampered by the lack of safe and efficient gene delivery vectors. wikipedia.org RGD peptides are being integrated into both viral and non-viral gene delivery systems to overcome this challenge. wikipedia.orgtandfonline.com

By incorporating RGD peptides onto the surface of gene carriers, such as nanoparticles or liposomes, these vectors can specifically target cells that overexpress integrins, such as cancer cells. tandfonline.comnih.gov This targeted delivery enhances the efficiency of gene transfer to the desired cells while minimizing off-target effects. rsc.orgnih.gov

RGD-modified non-viral vectors, including cationic polymers, lipids, and hybrid systems, have demonstrated enhanced therapeutic effects and specific targeting ability in cancer gene therapy both in vitro and in vivo. tandfonline.comnih.gov For example, RGD-based lipid nanoparticles (LNPs) have been developed for the targeted delivery of mRNA, which could be used for protein replacement therapies or gene editing applications. rsc.orgnih.gov These RGD-LNPs have shown improved cellular uptake and efficient gene editing in cancer cells. rsc.orgnih.gov

Smart and Responsive RGD-functionalized Biomaterials

The development of "smart" biomaterials that can respond to specific environmental cues is a rapidly advancing field. RGD peptides are being incorporated into these materials to create dynamic systems that can interact with cells in a controlled manner. These responsive biomaterials can undergo changes in their physical or chemical properties in response to stimuli such as enzymes, pH, or temperature. acs.org

Enzyme-Responsive Biomaterials: These materials are designed to change their properties in the presence of specific enzymes that are often upregulated in disease states. For instance, surfaces can be designed with "caged" RGD peptides that are blocked by a chemical group. acs.orgnih.gov This blocking group can be cleaved by a specific enzyme, such as elastase, thereby exposing the RGD sequence and allowing cells to adhere. acs.orgnih.gov This approach allows for spatiotemporal control of cell adhesion.

pH-Responsive Biomaterials: The tumor microenvironment is often acidic. RGD-functionalized nanoparticles have been developed that are stable at physiological pH but release their therapeutic cargo in the acidic environment of a tumor. mdpi.com

Thermo-Responsive Biomaterials: Some polymers exhibit temperature-dependent changes in their structure. RGD can be conjugated to these polymers to create surfaces where cell adhesion can be controlled by temperature changes. For example, at a lower temperature, the RGD peptide may be hidden within the polymer structure, but as the temperature is raised, the polymer shrinks and exposes the RGD, promoting cell adhesion. mdpi.com

These smart biomaterials have potential applications in tissue engineering, regenerative medicine, and drug delivery, allowing for more precise control over cellular behavior. mdpi.comnih.govrsc.org

Q & A

Q. What is the role of the RGD sequence in cell adhesion, and how can researchers experimentally validate its interaction with integrins?

The RGD motif serves as a cell recognition site in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen, binding to integrin receptors to mediate adhesion . To validate this interaction:

  • Use solid-phase adhesion assays with RGD-containing peptides or recombinant ECM proteins to assess cell attachment.
  • Apply integrin-blocking antibodies or competitive RGD peptides to confirm specificity.
  • Quantify binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Reference foundational studies (e.g., Ruoslahti & Pierschbacher, 1987) for receptor-ligand characterization .

Q. What experimental models are suitable for studying RGD-mediated inhibition of metastasis?

Researchers employ both in vitro and in vivo models:

  • In vitro : Use tumor cell migration assays (e.g., Boyden chambers) with RGD peptides to inhibit integrin-mediated migration .
  • In vivo : Test spontaneous or experimental metastasis models (e.g., murine lung metastasis) by administering synthetic RGD peptides and quantifying tumor nodules histologically .
  • Include controls with scrambled peptides (e.g., RAD) to rule out nonspecific effects .

Advanced Research Questions

Q. How can conflicting data on RGD’s efficacy in metastasis inhibition be resolved?

Discrepancies often arise from variations in:

  • Integrin subtype specificity : Different integrins (e.g., αvβ3 vs. α5β1) have distinct RGD-binding affinities . Use integrin-knockout cell lines or subtype-specific inhibitors.
  • Peptide conformation : Cyclic RGD peptides often exhibit higher stability and specificity than linear forms. Characterize peptide structures via NMR or X-ray crystallography .
  • Experimental context : Metastasis assays should account for tumor type, microenvironment (e.g., hypoxia), and host immune responses. Use transcriptomic profiling to identify context-dependent integrin expression .

Q. What methodologies are recommended for analyzing RGD-integrin binding dynamics in live cells?

Advanced techniques include:

  • Fluorescence resonance energy transfer (FRET) : Tag integrins and RGD ligands with fluorophores to monitor real-time binding.
  • Atomic force microscopy (AFM) : Measure binding forces at single-molecule resolution.
  • Live-cell imaging : Use confocal microscopy with fluorescently labeled RGD probes to track localization and clustering .

Q. How can researchers design RGD-based therapeutics while minimizing off-target effects?

Key strategies involve:

  • Structure-activity relationship (SAR) studies : Modify RGD flanking residues or cyclize the peptide to enhance specificity for disease-relevant integrins (e.g., αvβ3 in angiogenesis) .
  • Conjugation with targeting moieties : Link RGD to nanoparticles or antibodies for site-specific delivery. Validate using biodistribution studies (e.g., radiolabeled tracers).
  • Preclinical toxicity screens : Test candidate molecules in 3D organoid models or patient-derived xenografts (PDXs) to assess off-target binding .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing RGD-mediated adhesion data?

  • Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed adhesion counts.
  • Use multivariate regression to control for variables like cell density or ECM coating concentration.
  • Report effect sizes (e.g., Cohen’s d) to quantify biological significance beyond p-values .

Q. How should researchers address reproducibility challenges in RGD studies?

  • Document peptide synthesis protocols (e.g., HPLC purity, mass spectrometry validation) to ensure batch consistency.
  • Share raw data (e.g., adhesion assay images, SPR sensorgrams) via repositories like Figshare or Zenodo .
  • Follow ACS Style Guide standards for experimental reproducibility, including detailed materials and methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.